molecular formula C11H20ClN B3018924 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride CAS No. 2225136-59-2

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride

Cat. No.: B3018924
CAS No.: 2225136-59-2
M. Wt: 201.74
InChI Key: XNGVWADDSYQQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride ( 1558815-65-8) is a chemical compound with a molecular formula of C11H19N·HCl and a molecular weight of 165.28 (free base) . It features a bicyclo[2.2.1]heptane (norbornane) scaffold linked to an azetidine ring. The norbornane group provides a rigid, three-dimensional structure, while the azetidine is a nitrogen-containing saturated heterocycle. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for exploring structure-activity relationships in novel pharmacologically active compounds. Compounds with the bicyclo[2.2.1]heptane and azetidine motifs are of significant interest in pharmaceutical R&D. Patents and scientific literature indicate that structurally similar azabicyclo[2.2.1]heptane derivatives are investigated for their potential as inhibitors of various biological targets . For instance, some derivatives have been studied for activity on the nervous system , while others, such as N-cyano-7-azanorbornane derivatives, have been explored as potent and selective inhibitors of deubiquitinating enzymes like USP30, with potential therapeutic applications in oncology and neurodegenerative diseases . As a building block, this compound can be used to introduce conformational constraint into molecules, which can enhance potency and selectivity towards biological targets. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N.ClH/c1-2-10-3-8(1)4-11(10)5-9-6-12-7-9;/h8-12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVWADDSYQQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Features CAS/Reference
3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine HCl (Target) C₁₀H₁₇ClN 209.7 (calc.) Azetidine-CH₂-bicyclo[2.2.1]heptane Not explicitly listed
(+/-)-2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane HCl C₁₀H₂₀ClN 189.73 Amino, isopropyl substituents on bicyclo 175521-95-6
3-{Bicyclo[2.2.1]heptan-2-yloxy}azetidine C₁₀H₁₇NO 167.25 Ether linkage (O) between bicyclo and azetidine 1694810-86-0
tert-Butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate HCl C₇H₁₂ClNO₂ 189.63 Carbamate-protected amine on bicyclo Enamine Ltd

Key Observations:

  • Substituent Effects: The target compound’s azetidine-CH₂ group contrasts with analogs featuring amino-isopropyl (C₁₀H₂₀ClN) or ether-linked azetidine (C₁₀H₁₇NO). The methylene linker likely enhances lipophilicity compared to the ether analog, affecting membrane permeability .
  • Rigidity vs. Flexibility : The bicyclo framework in all analogs enforces conformational rigidity, but the azetidine ring’s smaller size (vs. piperidine/morpholine in other Enamine Ltd compounds ) may reduce steric hindrance at biological targets.

Pharmacological and Physicochemical Inferences

  • Metabolic Stability : Azetidine’s compact structure may resist cytochrome P450 oxidation better than six-membered heterocycles, as seen in piperidine-based drugs .
  • Solubility: The hydrochloride salt improves aqueous solubility compared to free bases. However, the methylene linker in the target compound likely reduces polarity relative to the ether analog (C₁₀H₁₇NO), which could lower solubility but enhance blood-brain barrier penetration .
  • Receptor Binding: The amino-isopropyl analog (C₁₀H₂₀ClN, AGN 192403) is a reported drug candidate, suggesting the bicyclo system has affinity for neurological targets. The azetidine variant’s distinct substituent may alter selectivity or potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with azetidine precursors via nucleophilic substitution or reductive amination. For example, PharmaBlock Sciences (Nanjing) reports using tert-butyl-protected intermediates (e.g., tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) followed by deprotection and HCl salt formation .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) ensures >95% purity. Monitor by HPLC with UV detection at 254 nm .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to verify bicyclo[2.2.1]heptane ring protons (δ 1.2–2.8 ppm) and azetidine N–CH₂ signals (δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 214.1 for C₁₁H₂₁N₂Cl) .
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic and azetidine moieties .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Soluble in water (≥20 mg/mL at 25°C, as observed for structurally similar AGN 192403 hydrochloride) and polar aprotic solvents (DMSO, DMF) .
  • Stability : Stable at –20°C for >6 months in lyophilized form. In aqueous solutions (pH 7.4), degradation occurs within 48 hours at 37°C; use fresh buffers or add stabilizers (e.g., 0.1% BSA) .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays involving this compound be resolved?

  • Experimental Design :

  • Assay Replicates : Perform triplicate measurements using radioligand displacement (e.g., ³H-labeled antagonists) to minimize variability .
  • Control Groups : Include positive controls (e.g., known CaV1.3 inhibitors) and negative controls (vehicle-only) to validate assay conditions .
  • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA) .

Q. What strategies optimize the enantiomeric purity of this bicyclic azetidine derivative?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers.
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination .
  • Validation : Circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98%) .

Q. How does computational modeling predict the interaction of this compound with neuronal calcium channels?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to CaV1.3 channels (PDB ID: 6JP5). Focus on hydrophobic interactions between the bicyclo group and channel pore residues .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-channel complexes .
    • Output Metrics : Binding free energy (ΔG ≤ –8 kcal/mol) and hydrogen bond occupancy (>50% simulation time) indicate high-affinity binding .

Q. What are the implications of impurity profiles on pharmacological studies, and how are they characterized?

  • Impurity Identification :

  • HPLC-MS : Detect trace impurities (e.g., dehydrohalogenation byproducts) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV 365 nm), and acidic/alkaline conditions to simulate degradation pathways .
    • Mitigation : Optimize reaction stoichiometry and inert atmosphere use to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.